Ammoniumcopper(ii)sulfatehexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

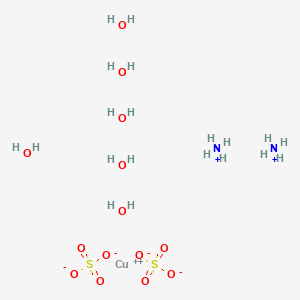

Ammonium copper(II) sulfate hexahydrate, with the chemical formula CuSO₄(NH₄)₂SO₄·6H₂O, is an inorganic compound that contains copper. It is a blue crystalline solid that is soluble in water and forms acidic and corrosive solutions. This compound is known for its ability to absorb moisture from the air and lose its crystal water upon drying .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium copper(II) sulfate hexahydrate is typically synthesized by dissolving copper(II) sulfate pentahydrate and ammonium sulfate in hot water. The solution is then cooled to allow the crystals to form, which are subsequently filtered and dried . The reaction can be represented as: [ \text{CuSO}_4·5\text{H}_2\text{O} + 2\text{NH}_3 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{SO}_4·\text{CuSO}_4·6\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the preparation involves dissolving copper sulfate in a small amount of water and slowly adding ammonia while stirring until a deep blue color is achieved, indicating the formation of ammonium copper(II) sulfate .

Análisis De Reacciones Químicas

Types of Reactions: Ammonium copper(II) sulfate hexahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions where copper ions are reduced or oxidized.

Substitution: The compound can undergo substitution reactions where ammonia or sulfate ions are replaced by other ligands.

Common Reagents and Conditions:

Substitution: Ammonia solution can be used to form complex ions with copper, resulting in a deep blue solution.

Major Products:

Copper(I) Iodide (CuI): Formed when ammonium copper(II) sulfate reacts with potassium iodide.

Complex Copper Ammonia Ions: Formed when ammonia is added to the compound.

Aplicaciones Científicas De Investigación

Ammonium copper(II) sulfate hexahydrate has a wide range of applications in scientific research:

Chemistry: Used in electroplating and as a reagent in analytical chemistry.

Biology: Employed in various biological assays and experiments.

Medicine: Investigated for its potential antimicrobial properties.

Mecanismo De Acción

The compound exerts its effects primarily through the copper ions it releases. Copper ions can interact with various molecular targets, including enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth, making it useful as a disinfectant and pesticide .

Comparación Con Compuestos Similares

Ammonium copper(II) sulfate hexahydrate is part of a family of double salts known as Tutton’s salts, which have the general formula M₂M’(SO₄)₂·6H₂O. Similar compounds include:

Ammonium Iron(II) Sulfate Hexahydrate: Used in analytical chemistry and as a dosimeter for gamma rays.

Ammonium Cobalt(II) Sulfate Hexahydrate: Known for its use in various chemical applications.

Uniqueness: Ammonium copper(II) sulfate hexahydrate is unique due to its specific combination of copper and ammonium ions, which imparts distinct properties such as its deep blue color and solubility in water. Its ability to form complex ions with ammonia also sets it apart from other similar compounds .

Propiedades

Fórmula molecular |

CuH20N2O14S2 |

|---|---|

Peso molecular |

399.8 g/mol |

Nombre IUPAC |

diazanium;copper;disulfate;hexahydrate |

InChI |

InChI=1S/Cu.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2 |

Clave InChI |

IHEZHABINDDXAE-UHFFFAOYSA-L |

SMILES canónico |

[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)

![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)

![4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13111789.png)

![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)

![3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B13111815.png)

![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13111820.png)